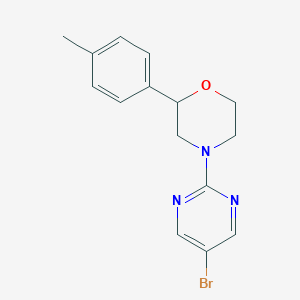

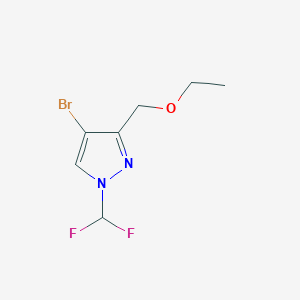

![molecular formula C15H18N2O4S2 B2594390 (Z)-S-(2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate CAS No. 1164467-52-0](/img/structure/B2594390.png)

(Z)-S-(2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a benzo[d]thiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur and a nitrogen atom. The compound also contains methoxy (OCH3) and ethanethioate (C2H5OS) groups, which are common in organic chemistry .

Molecular Structure Analysis

The presence of the benzo[d]thiazole core, along with the methoxy and ethanethioate groups, would likely have significant effects on the compound’s electronic structure and reactivity .Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, benzo[d]thiazoles are known to participate in a variety of chemical reactions, often acting as nucleophiles .Physical And Chemical Properties Analysis

Based on the structure, we can predict that the compound is likely to be solid at room temperature, with a relatively high melting point due to the presence of the rigid, planar benzo[d]thiazole core .Applications De Recherche Scientifique

The compound , known by the names “(Z)-S-(2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate” and “2-(acetylsulfanyl)-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide”, has several potential applications in scientific research. Here’s a detailed analysis focusing on six unique applications:

Nucleic Acid-Based Drug Development

This compound has implications in the synthesis of 2′-modified nucleic acids, which are significant in the development of nucleic-acid-based therapeutics. The steric exclusion properties of enzymes like polymerases can be manipulated to facilitate the enzymatic synthesis of these modified nucleic acids, potentially leading to advancements in drug development .

Enzymatic Synthesis of RNA Oligomers

The compound can be used in the engineering of gates to reduce steric bulk, which is crucial for the synthesis of 2′-modified RNA oligomers. This includes the efficient synthesis of both defined and random-sequence 2′-O-methyl-RNA and 2′-O-(2-methoxyethyl)-RNA oligomers, which are essential for various biochemical applications .

Directed Evolution and Nanotechnology

The reduced steric bulk facilitated by the compound allows for a broader exploration in directed evolution and nanotechnology. This could lead to the creation of new biomolecules with desired properties and functions, which can be used in a wide range of scientific and industrial applications .

Allele-Specific Cleavage of Oncogenic mRNAs

The compound has been instrumental in the discovery of RNA endonuclease catalysts composed entirely of 2′OMe-RNA for allele-specific cleavage of oncogenic mRNAs. This application is particularly relevant in the field of genetic research and cancer therapy .

Development of RNA Aptamers

It also plays a role in the elaboration of mixed 2′OMe-/MOE-RNA aptamers with high affinity for specific targets like vascular endothelial growth factor. These aptamers have potential applications in therapeutic and diagnostic fields .

Inhibition of Enzymatic Activity in Hepatic Microsomes

A related compound, 6-Methoxy-2-methylbenzothiazole, has been used as an inhibitor of enzymes such as aryl hydrocarbon hydroxylase and aminopyrine N-demethylase in hepatic microsomes. This suggests that the compound may also have applications in studying and regulating enzymatic activity in liver cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

S-[2-[[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]amino]-2-oxoethyl] ethanethioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S2/c1-10(18)22-9-14(19)16-15-17(6-7-20-2)12-5-4-11(21-3)8-13(12)23-15/h4-5,8H,6-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSFZMDBGDKYHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

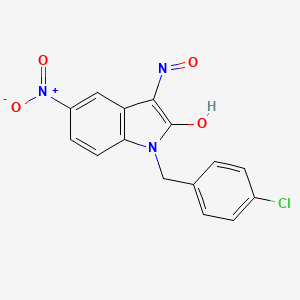

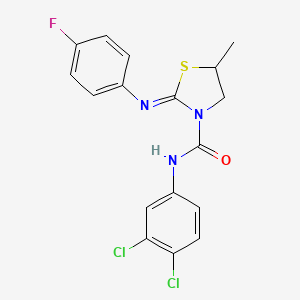

![(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2594311.png)

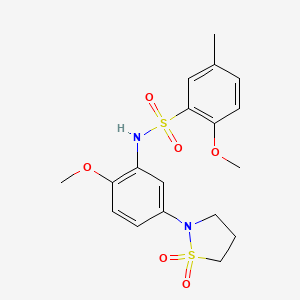

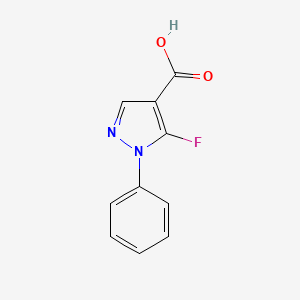

![(Z)-4-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-cyano-3-hydroxybut-2-enamide](/img/structure/B2594315.png)

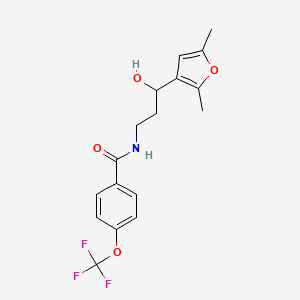

![5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2594317.png)

![[1-(4-Methoxyphenyl)cyclobutyl]methanamine](/img/structure/B2594319.png)

![1-[4-(Oxiran-2-ylmethoxy)phenyl]sulfonylpiperidine](/img/structure/B2594323.png)

![phenyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate](/img/structure/B2594325.png)

![Tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2594329.png)